molecular formula C10H11N3O4 B13926790 Methyl 6-(cyclopropylamino)-5-nitronicotinate

Methyl 6-(cyclopropylamino)-5-nitronicotinate

Cat. No.: B13926790
M. Wt: 237.21 g/mol
InChI Key: NFPDYANNDWADBR-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropylamino)-5-nitronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group and a nitro group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclopropylamino)-5-nitronicotinate typically involves the reaction of methyl nicotinate with cyclopropylamine and a nitrating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The nitration step is usually carried out using nitric acid or a nitrating mixture under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclopropylamino)-5-nitronicotinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of Methyl 6-(cyclopropylamino)-5-aminonicotinate.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(cyclopropylamino)-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropylamino)-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-nitronicotinate: Similar structure but with an amino group instead of a cyclopropylamino group.

    Methyl 6-(cyclopropylamino)-5-chloronicotinate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 6-(cyclopropylamino)-5-methylnicotinate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 6-(cyclopropylamino)-5-nitronicotinate is unique due to the presence of both a cyclopropylamino group and a nitro group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 6-(cyclopropylamino)-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O4/c1-17-10(14)6-4-8(13(15)16)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

NFPDYANNDWADBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-]

Origin of Product

United States

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